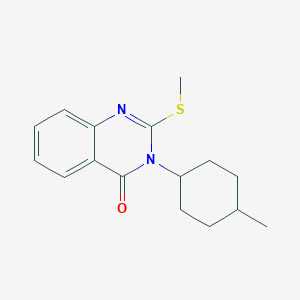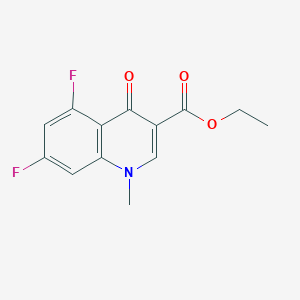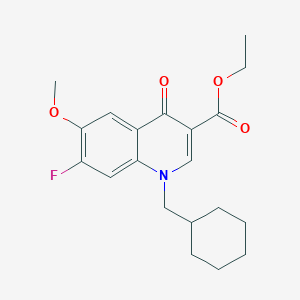
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, also known as MCH-MS-DHQ, is an organic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. MCH-MS-DHQ is a member of the quinazolinone family, which is a group of heterocyclic compounds that typically contain a nitrogen-containing ring. The compound has been studied for its ability to interact with various enzymes, receptors, and other proteins, and has also been investigated for its anti-cancer properties.
科学研究应用
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been studied for its potential applications in medicinal chemistry and pharmacology. The compound has been investigated for its ability to interact with various enzymes, receptors, and other proteins. Studies have shown that 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has the ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. The compound has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells in vitro.
作用机制
The exact mechanism of action of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is still not fully understood. However, studies have suggested that the compound has the ability to interact with various enzymes, receptors, and other proteins. For example, 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one are still being studied. However, studies have shown that the compound has the ability to interact with various enzymes, receptors, and other proteins. For example, 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have anti-cancer properties.
实验室实验的优点和局限性
The use of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, the compound has been studied for its potential applications in medicinal chemistry and pharmacology, making it a useful tool for researchers. However, there are some limitations to the use of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in experiments. For example, the exact mechanism of action of the compound is still not fully understood, so its effects may not be completely predictable. In addition, the compound has not been extensively studied, so its safety and efficacy in humans is still unknown.
未来方向
There are several potential future directions for the study of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. One direction is to further investigate the compound’s mechanism of action and its potential applications in medicinal chemistry and pharmacology. Additionally, further research could be done to explore the compound’s safety and efficacy in humans. Finally, studies could be done to explore the potential of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one as an anti-cancer agent.
合成方法
The synthesis of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been achieved through a few different methods. The most common method is a multi-step synthesis involving the reaction of 4-methylcyclohexanone with methyl sulfide and subsequent treatment with hydrazine hydrate. This reaction yields a hydrazone intermediate, which is then treated with a base such as potassium carbonate to form the desired product. Another method involves the reaction of 4-methylcyclohexanone with methyl sulfide and hydrazine hydrate, followed by a catalytic hydrogenation. This method yields a higher yield of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one than the multi-step synthesis.
属性
IUPAC Name |
3-(4-methylcyclohexyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDQHKWXBPFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)

![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)
![2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450458.png)
![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)

![2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450480.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)
![5-fluoro-6-phenyl-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450502.png)
![9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6450509.png)

![2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450519.png)